molecular formula C27H33IO3S B114297 Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate CAS No. 142342-33-4

Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate

Cat. No.: B114297
CAS No.: 142342-33-4
M. Wt: 564.5 g/mol
InChI Key: UEJFJTOGXLEPIV-UHFFFAOYSA-M
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Description

Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate: is an organoiodine compound widely used as a cationic photoinitiator and photoacid generator. It is known for its high efficiency in initiating polymerization reactions under UV light, making it valuable in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate typically involves the reaction of 4-tert-butylphenyl iodide with p-toluenesulfonic acid in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

2(4-tert-butylphenyl iodide)+p-toluenesulfonic acid+oxidizing agentBis(4-tert-butylphenyl)iodonium p-toluenesulfonate2 \text{(4-tert-butylphenyl iodide)} + \text{p-toluenesulfonic acid} + \text{oxidizing agent} \rightarrow \text{this compound} 2(4-tert-butylphenyl iodide)+p-toluenesulfonic acid+oxidizing agent→Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: The iodonium group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated aromatic compounds, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the production of photoresists and coatings.

    Biology: Employed in the study of photochemical reactions and as a tool for generating reactive intermediates.

    Medicine: Investigated for its potential use in photodynamic therapy and drug delivery systems.

    Industry: Utilized in the manufacturing of electronic components, adhesives, and sealants due to its efficient photoinitiating properties.

Mechanism of Action

The mechanism of action of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate involves the generation of reactive species upon exposure to UV light. The compound absorbs UV light, leading to the cleavage of the iodonium bond and the formation of reactive cations. These cations initiate polymerization reactions by reacting with monomers, leading to the formation of polymers. The molecular targets and pathways involved include the activation of monomers and the propagation of polymer chains.

Comparison with Similar Compounds

  • Bis(4-tert-butylphenyl)iodonium triflate
  • Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate
  • Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate

Comparison: Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate is unique due to its specific photoinitiating properties and the stability of the p-toluenesulfonate anion. Compared to similar compounds, it offers a balance of high reactivity and stability, making it suitable for a wide range of applications. The choice of compound depends on the specific requirements of the application, such as the desired reactivity, solubility, and compatibility with other components.

Properties

IUPAC Name

bis(4-tert-butylphenyl)iodanium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26I.C7H8O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-6-2-4-7(5-3-6)11(8,9)10/h7-14H,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJFJTOGXLEPIV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Bis(p-tert-butylphenyl)iodonium acetate (467 mg; 1.0 mmol) and methyl p-toluenesulfonate (204 mg; 1.1 mmol) were suspended in t-butyl methyl ether (5 ml). The suspension was heated at 55° C.-58° C. and refluxed for 5 hours while being stirred. The reaction mixture was cooled, and formed white solid was removed through filtration. The white solid was washed with t-butyl methyl ether, and dried under vacuum, to thereby yield 521 mg of bis(p-tert-butylphenyl)iodonium p-toluenesulfonate (yield: 91%).
Quantity
467 mg
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Bis(p-tert-butylphenyl)iodonium chloride (428.8 g; 1.0 mol) and methyl p-toluenesulfonate (223.5 g; 1.2 mol) were suspended in t-butyl methyl ether (500 ml). The suspension was heated at 55° C.-58° C. and refluxed for 5 hours while being stirred. After the reaction mixture had been cooled, formed white solid was separated through filtration. The white solid was washed with t-butyl methyl ether and dried under vacuum, to thereby yield 513.7 g of bis(p-tert-butylphenyl)iodonium p-toluenesulfonate (yield: 91%).
Quantity
428.8 g
Type
reactant
Reaction Step One
Quantity
223.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
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Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
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Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
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Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
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Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
Reactant of Route 6
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate

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